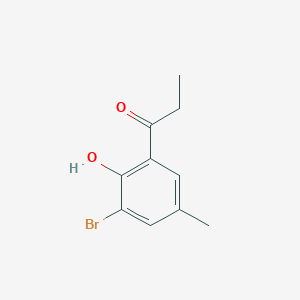

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

Description

BenchChem offers high-quality 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUFMIWSNYNQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS 2892-30-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, with CAS number 2892-30-0, is a substituted hydroxyaryl ketone. This class of compounds is of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the phenolic hydroxyl group, the ketone moiety, and the substituted aromatic ring. Hydroxyaryl ketones serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and a propanoyl chain on the phenyl ring offers multiple points for further chemical modification, making it a valuable building block for the development of novel compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of the known and predicted properties of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, a detailed synthetic protocol for its preparation via the Fries rearrangement, and a thorough discussion of its expected analytical characterization.

Molecular and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2892-30-0 | [3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |

| Molecular Weight | 243.1 g/mol | [3] |

| InChI | 1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 | [3] |

| InChIKey | YEUFMIWSNYNQFS-UHFFFAOYSA-N | [3] |

| Predicted Melting Point | 60-70 °C | Estimated |

| Predicted Boiling Point | > 300 °C | Estimated |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely insoluble in water. | Estimated |

| Purity | Typically available at ≥95% | [3] |

| Storage Temperature | Room temperature, under an inert atmosphere (e.g., nitrogen). | [3] |

Proposed Synthesis: The Fries Rearrangement

The most logical and established synthetic route to ortho-hydroxyaryl ketones from phenolic esters is the Fries rearrangement.[4][5] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones. For the synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, the precursor would be 2-bromo-4-methylphenyl propanoate.

The mechanism of the Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenyl ring. The regioselectivity (ortho vs. para substitution) can often be controlled by the reaction temperature, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

Part 1: Synthesis of 2-Bromo-4-methylphenyl propanoate

-

To a solution of 2-bromo-4-methylphenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-methylphenyl propanoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Fries Rearrangement to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the purified 2-bromo-4-methylphenyl propanoate (1 equivalent).

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equivalents), in portions while maintaining the temperature below 10 °C.

-

Slowly heat the reaction mixture to a temperature that favors the ortho-rearrangement, typically in the range of 120-160 °C. The optimal temperature should be determined empirically.

-

Maintain the reaction at this temperature for several hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product, 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, the following characterization data is predicted based on established principles of spectroscopy and analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the propanoyl group, the methyl group on the phenyl ring, and the phenolic hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | Singlet | 1H | Phenolic OH (intramolecular H-bonding with carbonyl) |

| ~7.5 | Doublet | 1H | Aromatic CH (ortho to carbonyl) |

| ~7.2 | Doublet | 1H | Aromatic CH (meta to carbonyl) |

| ~3.0 | Quartet | 2H | -CH₂- of propanoyl group |

| ~2.3 | Singlet | 3H | -CH₃ on the phenyl ring |

| ~1.2 | Triplet | 3H | -CH₃ of propanoyl group |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| >200 | Carbonyl C=O |

| ~160 | Aromatic C-OH |

| ~135-140 | Aromatic C-Br and C-CH₃ |

| ~120-130 | Aromatic CH carbons |

| ~115 | Aromatic C-C=O |

| ~35 | -CH₂- of propanoyl group |

| ~20 | -CH₃ on the phenyl ring |

| ~8 | -CH₃ of propanoyl group |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (phenolic hydroxyl) |

| 2950-3050 | Medium | C-H stretch (aromatic and aliphatic) |

| 1640-1660 | Strong | C=O stretch (ketone, conjugated and H-bonded) |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

| 550-650 | Medium | C-Br stretch |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.

-

Expected Molecular Ion (M⁺): m/z 242 and 244 (in a ~1:1 ratio)

-

Key Fragmentation Pattern: Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 213 and 215.

Potential Applications

While specific applications for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one have not been documented, its structural features suggest potential utility in several areas of research and development:

-

Pharmaceutical Synthesis: As a substituted hydroxyaryl ketone, it can serve as a scaffold for the synthesis of more complex molecules with potential biological activities. The hydroxyl and ketone groups can be further modified to introduce new functionalities.[1]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the synthesis of novel substituted aromatic compounds.

-

Material Science: Phenolic compounds can be used in the development of polymers and other materials. The bromine atom can also be a site for cross-coupling reactions to create more complex structures.[1]

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one. Therefore, it should be handled with the care appropriate for a novel chemical substance and by considering the hazards associated with its functional groups and related compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Fire Safety: While not expected to be highly flammable, keep away from open flames and high temperatures. Use appropriate extinguishing media for organic solids in case of a fire.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is a valuable synthetic intermediate with potential applications in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted based on its chemical structure and the known chemistry of related hydroxyaryl ketones. The proposed synthetic route via the Fries rearrangement provides a reliable method for its preparation, and the predicted spectroscopic data will be crucial for its characterization. As with any novel chemical, appropriate safety precautions must be taken during its handling and use.

References

-

Filo. (2026, January 28). Synthetic structural applications of fries rearrangement. [Link]

-

Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0147387). [Link]

-

Labbox. Bromophenol blue ACS Safety Data Sheet. [Link]

-

Effenberger, F., Klenk, H., & Reiter, P. L. (1976). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 15(12), 770-771. [Link]

-

PrepChem.com. Synthesis of 5. 2-Bromo-4'-benzyloxy-3'-hydroxymethylpropiophenone. [Link]

-

Kotali, A., & Harris, P. A. (2016). o-Hydroxyaryl Ketones in Organic Synthesis. A Review. ResearchGate. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

Taylor & Francis. Hydroxy ketones – Knowledge and References. [Link]

-

Crooks, P. A., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 55(23), 10584–10599. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0181026). [Link]

-

SynArchive. Fries Rearrangement. [Link]

Sources

- 1. Synthetic structural applications of fries rearrangement | Filo [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one | 2892-30-0 [sigmaaldrich.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. labbox.es [labbox.es]

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS No: 2892-30-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in the principles of chemical safety and risk mitigation. The information herein is synthesized from available supplier data, safety sheets of structurally analogous compounds, and established protocols for handling halogenated phenolic substances.

Compound Identification and Physicochemical Profile

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is a halogenated aromatic ketone. Its structure incorporates a brominated phenol, a functional group known to possess specific reactivity and toxicological properties that dictate stringent handling requirements. Understanding these fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one | Sigma-Aldrich[1] |

| CAS Number | 2892-30-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 243.10 g/mol | Calculated |

| InChI Key | YEUFMIWSNYNQFS-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[2] |

| Storage | Room temperature, stored under nitrogen, sealed in dry conditions | Sigma-Aldrich[1], ChemScene[3] |

Hazard Identification and GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[2]

Proactive Risk Mitigation: Engineering Controls and Safe Handling

The primary routes of exposure to compounds like this are inhalation of dust or vapors, skin contact, and eye contact. The causality behind the recommended controls is to create physical barriers that interrupt these exposure pathways.

Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the substance[6]. This is non-negotiable. Halogenated organic compounds can have significant vapor pressures, and phenols are known systemic toxins. A fume hood provides constant airflow to prevent the accumulation of hazardous vapors in the operator's breathing zone. The laboratory should also be equipped with easily accessible safety showers and eyewash stations[7].

The Logic of the Workflow: The following workflow is designed as a self-validating system. Each step includes a verification action to ensure the subsequent step can be performed safely.

Caption: A self-validating workflow for handling 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier between the user and the chemical. The choice of PPE must be based on the specific hazards of halogenated phenols.

| PPE Type | Specification | Rationale and Field Insights |

| Hand Protection | Heavy-duty Nitrile or Neoprene gloves. | Standard thin nitrile gloves are insufficient for prolonged contact with many halogenated solvents as they offer poor breakthrough resistance. Always inspect gloves for tears or pinholes before use. For tasks with high splash potential, consider double-gloving. |

| Eye/Face Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1. | A face shield must be worn over goggles when handling larger quantities (>500 mL of a solution) or when there is a significant risk of splashing[6][7]. |

| Skin/Body Protection | A flame-resistant lab coat, fully buttoned. | Ensure the lab coat has long sleeves and fits properly. For large-scale work, a chemically resistant apron is recommended[6]. Do not wear shorts or open-toed shoes in the laboratory. |

| Respiratory Protection | Not typically required if work is performed in a certified fume hood. | If a fume hood is not available or fails, or during a large spill cleanup, a full-face respirator with an appropriate organic vapor/acid gas cartridge should be used[8]. |

Emergency Procedures: A Systematic Response

In an emergency, a structured and rapid response is critical. The following decision tree outlines the immediate steps to take following an exposure event.

Caption: Emergency first aid decision tree for exposure incidents.

Spill Response:

-

Small Spills (<25 mL or a few grams): Absorb with an inert material (vermiculite, sand), collect into a sealed, labeled container for hazardous waste, and decontaminate the area[9]. Ensure all cleanup is performed while wearing appropriate PPE.

-

Large Spills (>25 mL): Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately[6]. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][10]. The container should be kept tightly sealed. Sigma-Aldrich recommends storage at room temperature under a nitrogen atmosphere to prevent degradation[1].

Disposal: This material and its container must be disposed of as hazardous waste. All liquid and solid waste containing this compound should be collected in a clearly labeled, sealed, and puncture-proof container[6]. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal, and arrange for pickup through your institution's EHS department[11].

Toxicological Profile (Inferred)

While specific toxicological data for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is not available, its structure allows for an expert inference of its likely toxicological effects.

-

Corrosivity: The phenolic hydroxyl group, particularly on an electron-withdrawn aromatic ring, can be corrosive to skin and mucous membranes, leading to chemical burns[2].

-

Systemic Toxicity: Phenols can be absorbed through the skin and may cause systemic effects, including damage to the central nervous system, liver, and kidneys[7]. The presence of a halogen atom can sometimes enhance this toxicity.

-

Irritation: As with many reactive organic compounds, it is expected to be a severe irritant to the eyes and respiratory tract[4].

-

Mutagenicity/Carcinogenicity: There is no data to suggest this compound is mutagenic or carcinogenic. However, many halogenated organic compounds are treated as suspected carcinogens, and exposure should be minimized as a precaution[7].

This guide is intended to supplement, not replace, an official Safety Data Sheet and institutional safety protocols. Always perform a risk assessment before beginning any new experimental procedure.

References

-

1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one. PubChem, National Center for Biotechnology Information.[Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Royal Society of Chemistry.[Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]

-

1-(5-Bromo-2-hydroxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information.[Link]

-

1-(3-Bromo-5-ethylphenyl)propan-2-one. PubChem, National Center for Biotechnology Information.[Link]

-

PSFC Halogenated Solvents Safety Procedure. MIT Plasma Science and Fusion Center.[Link]

-

Safety Data Sheet for Phenol Solution. Science Company.[Link]

-

Safety Data Sheet for Phenol. Carl ROTH.[Link]

- Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-n-alkyl-3-phenylpropylamines.

-

Safety Data Sheet for Bromine. Carl ROTH.[Link]

-

1-Bromo-3-phenyl-2-propanone. PubChem, National Center for Biotechnology Information.[Link]

- Process for preparation of 3-(2-hydroxy-5-methylphenyl).

Sources

- 1. 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one | 2892-30-0 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. echemi.com [echemi.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Substituted Propiophenone Derivatives in Medicinal Chemistry

Executive Summary: The Propiophenone Scaffold

Propiophenone (1-phenylpropan-1-one) serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.[1][2] Its substituted derivatives are foundational to several therapeutic classes, most notably the cathinone-based antidepressants (e.g., Bupropion) and Class IC antiarrhythmics (e.g., Propafenone).

This guide addresses the synthetic challenges of regioselective functionalization—specifically the dichotomy between Friedel-Crafts acylation (favoring para-substitution) and Grignard additions to nitriles (favoring meta-substitution). It provides self-validating protocols for the synthesis of high-value intermediates and analyzes the Structure-Activity Relationships (SAR) that drive their clinical efficacy.

Core Synthetic Strategies

The synthesis of substituted propiophenones requires selecting a pathway based on the desired substitution pattern on the aromatic ring.

Pathway A: Friedel-Crafts Acylation (Para-Selective)

Best for: Unsubstituted, para-alkyl, or para-halo derivatives.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][3] Limitation: Direct acylation of halobenzenes (e.g., chlorobenzene) typically yields the para-isomer (>90%), making this route unsuitable for meta-substituted targets like Bupropion.

Pathway B: Grignard Addition to Nitriles (Meta-Selective)

Best for: Meta-substituted derivatives (e.g., 3'-chloropropiophenone).[1] Mechanism: Nucleophilic addition of ethylmagnesium bromide to a substituted benzonitrile, followed by acidic hydrolysis of the imine intermediate. Advantage: Regiochemistry is "locked" by the starting material (3-chlorobenzonitrile), eliminating isomer separation steps.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 3'-Chloropropiophenone

Target: The primary precursor for Bupropion.

Rationale: This protocol utilizes Pathway B (Grignard) to guarantee the meta-chloro substitution pattern, which is essential for the metabolic stability and receptor affinity of Bupropion.

Reagents:

-

3-Chlorobenzonitrile (13.7 g, 0.10 mol)

-

Ethylmagnesium bromide (3.0 M in diethyl ether, 35 mL, 0.105 mol)

-

Diethyl ether (anhydrous, 100 mL)

-

Hydrochloric acid (6 M)[4]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain a strictly anhydrous atmosphere.

-

Grignard Addition: Charge the flask with 3-chlorobenzonitrile and 100 mL anhydrous diethyl ether. Cool to 0°C in an ice bath.

-

Reaction: Add the Ethylmagnesium bromide solution dropwise over 30 minutes. The solution will turn turbid as the magnesium imine salt forms.

-

Reflux: Remove the ice bath and heat to gentle reflux for 2 hours to drive the reaction to completion.

-

Hydrolysis: Cool the mixture to 0°C. Cautiously add 50 mL of 6 M HCl.

-

Observation: A vigorous evolution of gas (ethane) and heat indicates the quenching of excess Grignard. The solid imine salt will dissolve as it hydrolyzes to the ketone.

-

-

Workup: Separate the organic ether layer.[1] Extract the aqueous layer with ether (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Distill the residue under vacuum (bp ~125°C at 15 mmHg) to yield a clear, colorless oil.

Yield: ~85-90% | Purity: >98% (GC-MS)

Protocol 2: Alpha-Bromination via Pyridine Hydrobromide Perbromide

Target: 2-Bromo-3'-chloropropiophenone (Key intermediate for amination).[1]

Rationale: Traditional bromination with elemental Br₂ is hazardous and difficult to control (poly-bromination).[1] Pyridine Hydrobromide Perbromide (PHPB) is a solid, stoichiometric source of Br₂ that releases bromine slowly, ensuring mono-bromination selectivity at the alpha position.

Reagents:

-

3'-Chloropropiophenone (16.8 g, 0.10 mol)

-

Pyridine Hydrobromide Perbromide (32.0 g, 0.10 mol)

-

Glacial Acetic Acid (150 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3'-chloropropiophenone in glacial acetic acid in a 250 mL round-bottom flask.

-

Reagent Addition: Add PHPB in a single portion. The mixture will appear as a red-orange suspension.

-

Reaction: Stir at room temperature (25°C).

-

Self-Validating Check: The reaction is complete when the red-orange color of the PHPB fades to a pale yellow/white precipitate (Pyridine-HBr salt), typically within 2-4 hours.

-

-

Quench: Pour the reaction mixture into 500 mL of ice-water. The product will precipitate as a solid or heavy oil.

-

Isolation: Filter the solid or extract with dichloromethane. Wash with saturated NaHCO₃ to remove acetic acid traces.

-

Crystallization: Recrystallize from ethanol/water to obtain white needles.

Yield: ~92% | Melting Point: 52-54°C

Medicinal Chemistry Case Studies

Case Study: Bupropion (CNS Agent)

Mechanism: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1] SAR Logic:

-

3'-Chloro Group: The meta-chloro substituent increases lipophilicity (logP ~3.[1]8) for BBB penetration and prevents metabolic ring hydroxylation at the para position, extending half-life.

-

t-Butylamine: The bulky tert-butyl group on the nitrogen protects the amine from rapid oxidative deamination by MAO (Monoamine Oxidase), a common fate for primary amines like cathinone.

Case Study: Propafenone (Cardiovascular Agent)

Mechanism: Sodium Channel Blocker (Class IC).[1] Synthesis Note: Unlike Bupropion, Propafenone is synthesized via the ring-opening of epichlorohydrin by 2'-hydroxypropiophenone (a modified Friedel-Crafts product), followed by amination with propylamine.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for synthesizing para vs. meta substituted propiophenones and their downstream conversion to Bupropion.

Caption: Divergent synthetic pathways for substituted propiophenones. Note the critical choice between Friedel-Crafts (Para) and Grignard (Meta) routes to access the correct pharmacophore.

Quantitative Data Summary

| Compound | Substitution | Method | Yield | Key Application |

| Propiophenone | Unsubstituted | Friedel-Crafts | 95% | General Intermediate |

| 4'-Chloropropiophenone | Para-Cl | Friedel-Crafts | 92% | Chemical Reagent |

| 3'-Chloropropiophenone | Meta-Cl | Grignard (Nitrile) | 88% | Bupropion Precursor |

| 2'-Hydroxypropiophenone | Ortho-OH | Fries Rearrangement | 75% | Propafenone Precursor |

References

-

BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of Substituted Propiophenones. Retrieved from

-

PrepChem. (n.d.).[1] Synthesis of 3'-chloropropiophenone. Retrieved from

-

Carroll, F. I. (2009).[1] Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Retrieved from

-

Ivković, B. M., et al. (2013).[1] Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. Retrieved from

-

Google Patents. (2017).[1] CN106699527A - Method for synthesizing m-chlorophenylacetone (m-chloropropiophenone). Retrieved from

-

Sioc-Journal. (2025). A Protocol for α-Bromination of β-Substituted Enones. Retrieved from

Sources

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, a substituted propiophenone of interest in synthetic and medicinal chemistry. While a specific PubChem Compound Identification (CID) for this molecule (CAS No. 2892-30-0) is not currently available, this document consolidates available data, proposes synthetic and analytical methodologies based on established chemical principles and analogous structures, and explores its potential biological significance. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Introduction and Chemical Identity

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one belongs to the class of substituted propiophenones. These aromatic ketones are significant as synthetic intermediates in the preparation of more complex molecules, including pharmaceuticals. The presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, in addition to the propanone side chain, suggests a molecule with potential for diverse chemical transformations and biological activities. Halogenated phenols, in particular, are known to exhibit a range of bioactivities.[1][2][3]

While commercially available, a dedicated entry in the PubChem database for CAS number 2892-30-0 is absent. This guide, therefore, leverages data from structurally similar compounds and established chemical methodologies to provide a detailed technical profile.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Identifier/Property | Value | Source/Method |

| IUPAC Name | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one | --- |

| CAS Number | 2892-30-0 | |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | Calculated |

| InChI | 1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 | |

| InChIKey | YEUFMIWSNYNQFS-UHFFFAOYSA-N | |

| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1Br)C)O | --- |

| Predicted XLogP3 | ~3.5 | Analog Comparison[4] |

| Predicted Hydrogen Bond Donors | 1 | --- |

| Predicted Hydrogen Bond Acceptors | 2 | --- |

| Predicted Rotatable Bonds | 2 | --- |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Room temperature, under nitrogen |

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant method for the synthesis of 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

The logical starting material for this synthesis is 2-bromo-4-methylphenol. The acylation would be performed using propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. The position of acylation will be directed to the carbon atom ortho to the hydroxyl group and meta to the bromine and methyl groups.

Caption: Proposed Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: A Representative Procedure

Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Add propionyl chloride (1.1 eq) dropwise via the dropping funnel with vigorous stirring.

-

Electrophilic Aromatic Substitution: After the formation of the acylium ion complex, add a solution of 2-bromo-4-methylphenol (1.0 eq) in the same solvent dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization

A comprehensive characterization of 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.[8][9][10][11]

Caption: Workflow for the Analytical Characterization.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the propanone side chain (a quartet and a triplet), the methyl group on the ring (a singlet), and the phenolic hydroxyl group (a broad singlet). The aromatic protons should appear as two singlets or doublets, depending on the coupling constants.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (~200 ppm), the aromatic carbons (in the 110-160 ppm range), and the aliphatic carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the carbonyl group of the ketone (a strong peak around 1650-1680 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the ethyl group.

Potential Biological Significance and Applications

While no specific biological activity has been reported for 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and development.

-

Antimicrobial and Antifungal Activity: Brominated phenols are a class of marine natural products known for their wide range of biological activities, including antibacterial and antifungal properties.[1][2] The combination of the phenolic hydroxyl group and the bromine atom in the target molecule makes it a candidate for screening against various pathogens.

-

Enzyme Inhibition: Substituted aromatic ketones and halogenated compounds have been investigated as inhibitors of various enzymes.[12] For instance, some bromophenols have shown inhibitory effects on enzymes like acetylcholinesterase.[13]

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring suggests that this compound may possess antioxidant activity.

-

Synthetic Intermediate: As a substituted propiophenone, this molecule is a valuable building block for the synthesis of more complex pharmaceutical agents.[14] The functional groups present (ketone, phenol, bromide) allow for a variety of subsequent chemical modifications.

Caption: Relationship between Structure and Potential Applications.

Conclusion

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is a specialty chemical with significant potential for applications in research and development. Although detailed experimental data in public repositories like PubChem is lacking, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological properties based on established chemical principles and data from analogous compounds. Further research into this molecule is warranted to fully elucidate its chemical and biological profile.

References

-

PureSynth. 2-Hydroxy-5-Methylpropiophenone 98.0%(GC). [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

-

PubChem. 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. [Link]

-

Taylor & Francis Online. α-halo ketones – Knowledge and References. [Link]

-

PubChem. PubChem Compound. [Link]

-

University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

-

PubMed. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

-

LookChem. Cas 7473-98-5,2-Hydroxy-2-methylpropiophenone. [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PMC. Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ResearchGate. Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms | Request PDF. [Link]

-

PubChem. Dibutyl squarate. [Link]

-

PMC. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

University of Manchester. Studies of Enzymatic and Biomimetic Halogenation and Hydroxylation in Nonheme Iron Systems. [Link]

-

PubChem. 1-(3-Bromo-5-ethylphenyl)propan-2-one. [Link]

-

MDPI. NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. [Link]

-

Supporting Information. Simulation-assisted Design of Programmable Shape Transformation of Alternating Physical and Chemical Hydrogel Sheets. [Link]

-

Max-Planck-Gesellschaft. NMR-Based Structure Characterization. [Link]

-

ChemSrc. CAS#:81633-02-5 | 2-bromo-3-hydroxy-1,3-diphenylpropan-1-one. [Link]

Sources

- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 736409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. mdpi.com [mdpi.com]

- 11. NMR-Based Structure Characterization [kofo.mpg.de]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

Methodological & Application

Application Note: Regioselective α-Bromination of 2'-Hydroxy-5'-methylpropiophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, chemoselective protocol for the synthesis of 2-bromo-1-(2-hydroxy-5-methylphenyl)propan-1-one, a critical intermediate in the synthesis of flavanones, chromones, and bioactive heterocycles.

Mechanistic Rationale: Overcoming Electrophilic Aromatic Substitution

The bromination of 2'-hydroxy-5'-methylpropiophenone presents a classic chemoselectivity challenge. The substrate features a highly activated aromatic ring due to the electron-donating properties of the 2'-hydroxyl (phenolic) and 5'-methyl groups.

When traditional brominating agents like elemental bromine (

To achieve exclusive

A Self-Validating Reaction System

A hallmark of a robust process chemistry protocol is its ability to provide real-time, unambiguous feedback to the operator. This

-

Visual Kinetics:

is a dark green/black solid. As it transfers its bromine atom, it is reduced to Copper(I) bromide ( -

Stoichiometric Tracking: Because each

ion provides only one electron equivalent, exactly 2.0 to 2.2 equivalents of

Comparative Efficacy of Brominating Agents

The table below summarizes the quantitative advantages of utilizing

| Brominating Agent | Solvent System | Temp (°C) | Nuclear Bromination (EAS) | Primary Byproducts | |

| Acetic Acid | 25°C | < 30% | High | Polybrominated aromatics | |

| NBS / p-TsOH | Acetonitrile | 80°C | 45-55% | Moderate | Radical side-products |

| EtOAc / | 75°C | > 85% | None |

Experimental Workflow

Figure 1: Experimental workflow for CuBr2-mediated α-bromination.

Step-by-Step Methodology

Safety Precautions: This reaction evolves hydrogen bromide (

Phase 1: Reaction Setup

-

Substrate Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxy-5'-methylpropiophenone (10.0 mmol, 1.64 g).

-

Solvent Addition: Add 40 mL of a 1:1 (v/v) mixture of analytical grade Ethyl Acetate (EtOAc) and Chloroform (

). Stir until the substrate is completely dissolved. -

Reagent Introduction: Carefully add anhydrous Copper(II) bromide (

) (22.0 mmol, 4.91 g, 2.2 equiv.) directly to the flask. The solution will immediately turn an opaque, dark green/black color. -

Condenser Attachment: Attach a reflux condenser fitted with a gas trap (to neutralize evolved

gas) to the round-bottom flask.

Phase 2: Execution and Monitoring

-

Heating: Lower the flask into a pre-heated oil bath and bring the solvent mixture to a gentle reflux (approx. 70–75°C). Maintain vigorous stirring to ensure the heterogeneous

remains suspended. -

Self-Validation Check: Monitor the reaction for 2 to 4 hours. The reaction is deemed complete when the dark green/black color fully dissipates, leaving a pale yellow/translucent supernatant and a heavy, stark white precipitate of

at the bottom of the flask. -

TLC Confirmation: Confirm completion via TLC (Hexanes:EtOAc 8:2, UV 254 nm). The starting material spot will be fully consumed, replaced by a slightly less polar spot corresponding to the

-bromo product.

Phase 3: Workup and Isolation

-

Filtration: Remove the flask from the heat and allow it to cool slightly. While still warm, vacuum-filter the heterogeneous mixture through a tightly packed pad of Celite to remove the

salts. Wash the Celite pad with an additional 20 mL of warm EtOAc. -

Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous

(brine, 1 × 30 mL). -

Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (

). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. -

Purification: The resulting crude 2-bromo-1-(2-hydroxy-5-methylphenyl)propan-1-one is typically >90% pure and can be used directly in subsequent cyclization steps. If analytical purity is required, recrystallize from hot hexanes or purify via flash column chromatography.

Phase 4: Analytical Characterization

To verify the structural integrity of the isolated product,

-

11.60 ppm (s, 1H): Phenolic

-

5.35 ppm (q, J = 6.5 Hz, 1H): The diagnostic

- 2.32 ppm (s, 3H): Aromatic methyl group at the 5'-position.

-

1.90 ppm (d, J = 6.5 Hz, 3H): The

References

Application Note & Protocol: Synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one via Fries Rearrangement

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, a valuable hydroxyaryl ketone intermediate. The protocol is centered around the Fries rearrangement, a robust and powerful method for the ortho- and para-acylation of phenols.[1][2][3] This guide details a two-stage process: the initial synthesis of the precursor ester, 2-bromo-4-methylphenyl propionate, followed by its Lewis acid-catalyzed rearrangement. We provide in-depth scientific rationale for reaction conditions, a step-by-step experimental protocol, safety precautions, and a detailed mechanistic overview to ensure reproducibility and a thorough understanding of the underlying chemical principles. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction & Scientific Rationale

Hydroxyaryl ketones are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and other high-value materials.[4][5] The Fries rearrangement offers a reliable pathway to these compounds by converting phenolic esters into ortho- and para-hydroxyaryl ketones.[5] The reaction, named after German chemist Karl Theophil Fries, typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1][2][6]

The regioselectivity of the Fries rearrangement—that is, the preference for migration to the ortho or para position—is highly dependent on the reaction conditions.[3] This protocol is specifically designed to favor the formation of the ortho isomer, 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one. The key factors influencing this selectivity are:

-

Temperature: High reaction temperatures (typically >160°C) strongly favor the formation of the ortho product.[7][8] This is attributed to thermodynamic control, where the ortho product can form a more stable bidentate chelate complex with the aluminum catalyst between the hydroxyl and carbonyl groups.[1] Lower temperatures (<60°C) tend to favor the para product under kinetic control.[7][8]

-

Solvent: The use of non-polar solvents also promotes the formation of the ortho isomer.[1][3] Conversely, increasing solvent polarity tends to increase the yield of the para product.[1]

This guide leverages these principles to provide a robust procedure for the target molecule.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

Stage 1: Esterification

2-Bromo-4-methylphenol is acylated with propionyl chloride to form the precursor ester.

Stage 2: Fries Rearrangement

The precursor ester undergoes an AlCl₃-catalyzed rearrangement at high temperature to yield the target ortho-hydroxyaryl ketone.

Detailed Experimental Protocols

Critical Safety Notice: This procedure involves hazardous materials, including anhydrous aluminum chloride, which reacts violently with water, and corrosive propionyl chloride.[9][10] All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a fire-retardant lab coat, and compatible chemical-resistant gloves.[9][11]

Stage 1: Synthesis of 2-Bromo-4-methylphenyl propionate

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-4-methylphenol (10.0 g, 53.5 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the phenol is fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (8.9 mL, 64.2 mmol, 1.2 equiv) to the stirred solution.

-

Acylation: Add propionyl chloride (5.6 mL, 64.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 15 minutes. Ensure the temperature remains below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

-

Purification: The crude product, 2-bromo-4-methylphenyl propionate, is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Stage 2: Fries Rearrangement to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

-

Reactor Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a gas outlet connected to a scrubber (to trap evolved HCl gas). Ensure all glassware is thoroughly dried.

-

Reagent Addition:

-

Substrate Addition: Slowly add the 2-bromo-4-methylphenyl propionate (from Stage 1, assuming 100% yield, 53.5 mmol) to the AlCl₃ slurry. An exothermic reaction may occur.

-

Heating: Heat the reaction mixture to 165-170°C and maintain this temperature for 3-4 hours. The high temperature is crucial for favoring the ortho product.[7]

-

Quenching (Critical Step):

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

-

Under vigorous stirring , slowly and carefully pour the reaction mixture onto the ice/HCl mixture. This is a highly exothermic process that will generate significant amounts of HCl gas. Perform this step slowly in an efficient fume hood.

-

-

Work-up and Isolation:

-

The target product may precipitate as a solid. If so, collect it by vacuum filtration.

-

If an oil forms, transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Remove the nitrobenzene solvent via steam distillation.

-

Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Further purify the product by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one as a solid.

-

Summary of Reaction Parameters

| Parameter | Stage 1: Esterification | Stage 2: Fries Rearrangement |

| Key Reagents | 2-bromo-4-methylphenol, Propionyl Chloride | 2-bromo-4-methylphenyl propionate, Anhydrous AlCl₃ |

| Base/Catalyst | Triethylamine | Aluminum Chloride (Lewis Acid) |

| Solvent | Dichloromethane (DCM) | Nitrobenzene |

| Temperature | 0°C to Room Temperature | 165-170°C |

| Reaction Time | 4 hours | 3-4 hours |

| Key Consideration | Anhydrous conditions | Strictly anhydrous conditions, high temperature for ortho selectivity |

Mechanistic Discussion

The Fries rearrangement proceeds via a widely accepted electrophilic aromatic substitution pathway.[4]

-

Activation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This is the more electron-rich oxygen and a better Lewis base than the phenolic oxygen.[2][3]

-

Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, leading to its cleavage and the formation of a highly electrophilic acylium ion intermediate and an aluminum phenoxide complex.[1][2][3]

-

Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at the ortho and para positions.

-

Chelation & Selectivity: At high temperatures, the reaction is under thermodynamic control. The ortho intermediate can form a stable six-membered bidentate chelate with the aluminum atom, lowering its energy relative to the para intermediate. This chelation makes the ortho product the thermodynamically favored isomer.[1]

-

Hydrolysis: The final work-up with aqueous acid hydrolyzes the aluminum-oxygen bonds, liberating the final hydroxyaryl ketone product.[13]

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis of the target hydroxyaryl ketone.

References

-

Wikipedia. Fries rearrangement. [Link]

-

Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

Pharma D Guru. 37. FRIES REARRANGEMENT. [Link]

-

Southern Utah University. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). [Link]

-

Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

-

Aditya Birla Chemicals. material safety data sheet aluminium chloride, anhydrous. [Link]

-

NJ.gov. Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]

-

Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]

-

Prezi. Fries Rearrangement by Ayesha Ishfaq. [Link]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]

- 6. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. pharmdguru.com [pharmdguru.com]

- 8. prezi.com [prezi.com]

- 9. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]

- 10. nj.gov [nj.gov]

- 11. employees.delta.edu [employees.delta.edu]

- 12. adityabirlachemicals.com [adityabirlachemicals.com]

- 13. Fries Rearrangement [organic-chemistry.org]

Troubleshooting & Optimization

Purification methods for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one: recrystallization vs chromatography

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in isolating halogenated ortho-hydroxypropiophenones. 1-(3-Bromo-2-hydroxy-5-methylphenyl)propan-1-one presents a unique purification challenge due to its specific physicochemical properties: it is a crystalline solid at room temperature, yet its polarity is heavily masked by strong intramolecular interactions.

This guide provides authoritative troubleshooting strategies, decision matrices, and self-validating protocols to help you choose and execute the optimal purification method—whether that is Recrystallization or Flash Column Chromatography.

Part 1: Decision Matrix & Quantitative Comparison

Choosing the correct purification method depends entirely on the scale of your reaction and the purity of your crude mixture. Recrystallization is highly scalable but requires a baseline purity to avoid phase separation issues. Chromatography offers high resolution for complex mixtures but becomes solvent-prohibitive at large scales.

Table 1: Quantitative & Strategic Comparison of Purification Methods

| Parameter | Recrystallization (Mixed Solvent) | Flash Column Chromatography |

| Ideal Crude Purity | > 80 - 85% | < 80% (Complex mixtures) |

| Scalability | Excellent (> 100g to kg scale) | Poor to Moderate (10mg to 10g scale) |

| Time Required | 12 - 24 hours (includes passive cooling) | 1 - 3 hours |

| Solvent Consumption | Low (~5-10 mL per gram of crude) | High (~100-300 mL per gram of crude) |

| Primary Mechanism | Differential solubility & crystal lattice energy | Adsorption & differential partitioning |

| Main Limitation | Prone to "oiling out" if impurities are high | Co-elution due to masked polarity |

Purification Decision Workflow

Workflow for selecting the optimal purification method based on crude purity and reaction scale.

Part 2: Troubleshooting Guide & FAQs

Section A: Recrystallization

Q: Why is my product "oiling out" (forming a gooey liquid) instead of forming crystals? A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution reaches its saturation point at a temperature above the melting point of your impure solute mixture [1]. Because impurities depress the melting point of 1-(3-Bromo-2-hydroxy-5-methylphenyl)propan-1-one, the material separates as a liquid oil rather than a rigid solid. This oil acts as a highly effective solvent for the very impurities you are trying to remove, completely defeating the purification process.

Q: How do I fix or prevent oiling out? A: You must alter the thermodynamics of the system so that saturation is reached below the melting point of the solute:

-

Increase Solvent Volume: Add 10-20% more of the "good" solvent (e.g., Ethanol) to keep the compound in solution at higher temperatures.

-

Seed the Solution: Introduce a pure seed crystal of the target compound just above the cloud point. This bypasses the kinetic nucleation barrier and forces the molecules into a solid crystal lattice rather than an amorphous oil.

-

Control the Cooling Rate: Never move a boiling flask directly to an ice bath. Passive cooling to room temperature is mandatory.

Self-Validating Protocol: Mixed-Solvent Recrystallization (Ethanol/Water) Causality Focus: Ethanol dissolves the compound well when hot, while water acts as the anti-solvent to force precipitation.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

-

Anti-Solvent Addition: Add hot deionized water dropwise while swirling until the solution becomes faintly cloudy (the saturation point).

-

Clarification: Add 1-2 drops of boiling ethanol until the solution turns perfectly clear again. Validation step: If the solution remains cloudy, you have added too much water and risk oiling out.

-

Passive Cooling: Remove from heat. Allow the flask to cool undisturbed at room temperature for 4 hours.

-

Harvesting: Once crystal growth has ceased at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter via vacuum filtration and wash with ice-cold 30% aqueous ethanol.

Section B: Flash Column Chromatography

Q: Why does my product elute so fast on silica gel, often co-eluting with non-polar impurities?

A: 1-(3-Bromo-2-hydroxy-5-methylphenyl)propan-1-one features a hydroxyl group at the 2-position and a ketone at the 1-position. This spatial arrangement allows for the formation of a strong, stable six-membered intramolecular hydrogen bond between the phenol proton and the carbonyl oxygen [2]. This internal bonding "masks" the polar hydrogen-bond-donating capacity of the phenol from the silica gel stationary phase. Consequently, the molecule behaves as a highly non-polar entity, resulting in unexpectedly high

Q: My compound is tailing severely on the column, ruining my resolution. How do I fix this? A: Despite the intramolecular H-bonding, the phenol retains slight acidity, and the lone pairs on the bromine and oxygen can interact with unmasked silanol groups on the silica gel. To fix this, add 0.1% to 0.5% glacial acetic acid to your mobile phase. The acid suppresses the ionization of the phenol and protonates active silanol sites on the silica, sharpening the elution band.

Self-Validating Protocol: Flash Chromatography Causality Focus: Based on the foundational methodology by W.C. Still [3], this protocol ensures moderate resolution for moderately scaled mixtures.

-

TLC Optimization: Run TLC plates using Hexanes/Ethyl Acetate gradients. Because of the masked polarity, start with 95:5 Hexanes:EtOAc. Identify the solvent ratio that places your target compound at an

of exactly 0.30 to 0.35. -

Column Packing: Pack a glass column with Silica Gel 60 (230-400 mesh) using the slurry method with your optimized solvent system (containing 0.1% acetic acid).

-

Dry Loading: Because the compound is a solid, dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (3x the mass of the crude), and evaporate to a dry powder. Load this powder evenly onto the top of the column bed. Validation step: Dry loading prevents the "streaking" that occurs when loading concentrated solutions of crystalline solids.

-

Elution: Apply compressed air to achieve a flow rate of ~2 inches per minute. Collect fractions systematically.

-

Verification: Spot every third fraction on a TLC plate. Pool only the fractions containing the pure target spot. Evaporate the pooled fractions under reduced pressure to yield the purified solid.

References

-

The Problem of Oiling Out in Chemical Process Development. KiloMentor / Organic Process Research & Development. Available at:[Link]

-

Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Molecules (National Institutes of Health / PMC). Available at:[Link]

-

Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Still, W. C.; Kahn, M.; Mitra, A. Journal of Organic Chemistry, 1978, 43 (14), 2923-2925. Available at:[Link]

Removing unreacted starting materials from propiophenone acylation reactions

Technical Support Center: Propiophenone Acylation Reactions

A Guide to Effective Purification and Removal of Unreacted Starting Materials

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with propiophenone acylation reactions, most commonly the Friedel-Crafts acylation. Successful synthesis is only half the battle; efficient purification is paramount to obtaining high-quality material for subsequent steps. This document provides in-depth, field-proven answers to common challenges encountered during the work-up and purification stages, focusing specifically on the removal of unreacted propiophenone and other starting materials.

Frequently Asked Questions & Troubleshooting

Q1: My initial work-up is complete, but I suspect a significant amount of unreacted propiophenone remains. How can I confirm this before attempting large-scale purification?

A1: Your suspicion is a common and critical checkpoint in the synthetic workflow. Before committing to a purification strategy, it's essential to assess the composition of your crude product mixture.

The Underlying Principle: Thin-Layer Chromatography (TLC) is the most effective preliminary technique. It leverages the polarity differences between your starting material and the product. The newly introduced acyl group typically increases the polarity of the product molecule compared to the starting propiophenone. This means the product will have a stronger affinity for the polar stationary phase (the TLC plate, usually silica gel) and will travel a shorter distance up the plate.

Recommended Protocol: Analytical TLC

-

Spotting: On a single TLC plate, place three separate spots:

-

S: A sample of your starting material (propiophenone).

-

R: A sample of your crude reaction mixture.

-

C: A "co-spot" where you apply both the starting material and the reaction mixture on the same spot.

-

-

Elution: Develop the plate in an appropriate solvent system. A good starting point for aromatic ketones is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1][2]

-

Visualization: Visualize the plate under a UV lamp (254 nm).

-

Analysis:

-

If the 'R' lane shows two distinct spots, and one has the same retention factor (Rf) as the 'S' lane, you have confirmed the presence of unreacted propiophenone.

-

The new spot, typically with a lower Rf, is your desired acylated product.

-

The 'C' spot will help resolve any ambiguity if the spots are very close together.

-

This simple analysis, which takes only a few minutes, provides invaluable information for planning your purification strategy.[3]

Q2: What is the standard, first-pass procedure to remove the bulk of impurities after a Friedel-Crafts acylation of propiophenone?

A2: The initial work-up is designed to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃) and any water-soluble byproducts. This is a crucial step before targeting the removal of organic starting materials.

The Causality Behind the Workflow: The Lewis acid catalyst, typically AlCl₃, forms a stable complex with the ketone product.[4][5] This complex must be hydrolyzed to liberate the product. The reaction of anhydrous AlCl₃ with water is extremely exothermic and generates HCl gas; therefore, a controlled quench is essential for safety and product integrity.[5]

Caption: General post-reaction work-up workflow.

Step-by-Step Protocol: Reaction Quench and Extraction

-

Prepare Quenching Solution: In a separate beaker, prepare a mixture of crushed ice and dilute hydrochloric acid (e.g., 1-3 M HCl).[3][6]

-

Quench Reaction: Slowly and carefully pour the reaction mixture into the ice/HCl solution with vigorous stirring. This hydrolyzes the aluminum chloride complex.[4][5]

-

Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to extract the organic components.[7][8]

-

Separate Layers: Allow the layers to separate. Drain the organic layer. The aqueous layer, containing aluminum salts, can be extracted again with fresh organic solvent to maximize recovery.[9]

-

Wash: Combine the organic layers and wash sequentially with:

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

You are now left with a crude mixture containing your acylated product and unreacted propiophenone, which requires further purification.

Q3: Propiophenone and my acylated product are both neutral ketones. How can I separate them effectively?

A3: Since both compounds are neutral and have similar functional groups, separation must rely on differences in their physical properties, namely polarity and boiling point. You have three primary methods at your disposal: column chromatography, distillation, and recrystallization.

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 8. syrris.com [syrris.com]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

Technical Support Center: Optimization of Reaction Conditions for Aryl Bromide Coupling

Welcome to the technical support center for aryl bromide coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of palladium-catalyzed cross-coupling reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring the robust and efficient synthesis of your target molecules.

Introduction to Aryl Bromide Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Aryl bromides are among the most versatile and commonly used electrophiles in these transformations due to their balanced reactivity and commercial availability. However, achieving optimal reaction outcomes requires a nuanced understanding of the interplay between various reaction parameters. This guide provides practical, field-proven insights to help you overcome common hurdles and optimize your reaction conditions.

Part 1: Troubleshooting Common Issues in Aryl Bromide Coupling

This section addresses prevalent problems encountered during aryl bromide coupling reactions, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges in cross-coupling reactions. A systematic investigation of the reaction components is crucial for identifying the root cause.[1][2]

Troubleshooting Workflow for Low or No Product Yield

Caption: Troubleshooting workflow for low or no product yield.

In-depth Analysis:

-

Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Its active form, Pd(0), is susceptible to oxidation. The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition, which can be caused by oxygen or impurities.[1][3] Phosphine ligands, especially electron-rich ones, are prone to oxidation, forming phosphine oxides that do not effectively coordinate with palladium.[1] Always handle air-sensitive ligands and catalysts under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1]

-

Reaction Conditions:

-

Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require elevated temperatures to facilitate the rate-limiting oxidative addition step.[4][5][3]

-

Solvent and Base: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen.[4] The choice of base is critical and substrate-dependent. For instance, in Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for sterically hindered substrates.[2]

-

-

Reagent Purity: Impurities in the starting materials can act as catalyst poisons. Ensure the purity of your aryl bromide and coupling partner.[3]

Issue 2: Prominent Side Reactions

Even with good conversion of the starting material, the yield of the desired product can be compromised by side reactions. Understanding and mitigating these pathways is key to optimizing selectivity.

Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene (Ar-H).[6] This process consumes the starting material and complicates purification.

Causality and Mitigation Strategies:

| Cause | Explanation | Mitigation Strategy |

| Palladium-Hydride (Pd-H) Species | The primary culprit is the formation of a Pd-H species, which can arise from reactions with bases, solvents (especially alcohols), or residual water.[7] This intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct. | * Choice of Base: Avoid strong alkoxide bases if dehalogenation is observed. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferable.[6] * Solvent Selection: Aprotic solvents (e.g., toluene, dioxane, DMF) are generally favored. If a protic solvent is necessary, consider using a non-protic co-solvent.[6] |

| High Temperature & Long Reaction Time | Elevated temperatures and extended reaction times can favor the dehalogenation pathway.[6] | * Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. * Reaction Monitoring: Closely monitor the reaction's progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed.[6] |

| Ligand Choice | The steric and electronic properties of the phosphine ligand influence the relative rates of cross-coupling and dehalogenation. | * Ligand Screening: For challenging substrates, screen a panel of ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.[8] |

Identifying Dehalogenation: The presence of the dehalogenated byproduct can be confirmed by:

-

TLC: A new, typically less polar spot compared to the starting aryl bromide.[6]

-

GC-MS: A peak corresponding to the molecular weight of the arene (Ar-H).[6]

-

¹H NMR: The appearance of a new aromatic proton signal in place of the carbon-bromine bond.[6]